molecular formula C9H14N4 B3365611 1-(Pyrimidin-4-yl)piperidin-3-amine CAS No. 1249914-20-2

1-(Pyrimidin-4-yl)piperidin-3-amine

Cat. No. B3365611
CAS RN: 1249914-20-2
M. Wt: 178.23
InChI Key: AYHGBQRVBWIMAJ-UHFFFAOYSA-N
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Description

“1-(Pyrimidin-4-yl)piperidin-3-amine” is an organic compound that is used as an intermediate in the synthesis of various pharmaceuticals . It is also used in the preparation of pyrazolo-pyrimidine compounds as inhibitors of Bruton’s tyrosine kinase .


Synthesis Analysis

The synthesis of “1-(Pyrimidin-4-yl)piperidin-3-amine” involves the reaction of amidines with α-amino acid alkynyl ketones. This route is versatile and allows the formation of a range of pyrimidin-4-yl substituted α-amino acids .


Molecular Structure Analysis

The molecular structure of “1-(Pyrimidin-4-yl)piperidin-3-amine” can be analyzed using crystallography . The compound is a part of the phenylpyrimidines class of organic compounds, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving “1-(Pyrimidin-4-yl)piperidin-3-amine” include its reaction with α-amino acid alkynyl ketones to form pyrimidin-4-yl substituted α-amino acids . The electron-withdrawing groups at the beta-position of the acroloyl groups improve the potency in compounds .

Safety and Hazards

“1-(Pyrimidin-4-yl)piperidin-3-amine” is harmful if swallowed. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-pyrimidin-4-ylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-8-2-1-5-13(6-8)9-3-4-11-7-12-9/h3-4,7-8H,1-2,5-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHGBQRVBWIMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-4-yl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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